Bazedoxifene-5-glucuronide-d4 is a stable isotope-labeled derivative of bazedoxifene-5-glucuronide, which is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator. This compound incorporates deuterium at specific positions, enhancing its utility in pharmacokinetic studies and metabolic profiling. Bazedoxifene primarily acts as an estrogen receptor antagonist in breast and uterine tissues while functioning as an agonist in bone tissue, thus playing a role in therapeutic applications related to osteoporosis and hormone replacement therapy .
Bazedoxifene-5-glucuronide-d4 is synthesized from bazedoxifene through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase 1A1. This process involves the conjugation of glucuronic acid to bazedoxifene, significantly increasing its solubility and facilitating excretion. As a selective estrogen receptor modulator, it belongs to the class of compounds that exhibit both agonistic and antagonistic properties depending on the target tissue .
The synthesis of bazedoxifene-5-glucuronide-d4 involves several key steps:
This synthetic pathway results in a compound that retains biological activity similar to bazedoxifene while allowing for precise quantification in pharmacokinetic studies .
Bazedoxifene-5-glucuronide-d4 has the following molecular characteristics:
The structural formula can be represented as follows:
This complex structure contributes to its pharmacological properties and interactions within biological systems .
Bazedoxifene-5-glucuronide-d4 primarily undergoes metabolic reactions involving:
The metabolic profile shows that bazedoxifene-5-glucuronide concentrations are approximately tenfold higher than those of the unchanged drug in plasma, highlighting its significance in pharmacokinetics .
Bazedoxifene-5-glucuronide-d4 functions as a selective estrogen receptor modulator with dual actions:
This dual mechanism allows for therapeutic applications that target specific tissues while minimizing adverse effects associated with traditional estrogen therapies .
These properties influence its pharmacokinetic behavior and interactions within biological systems .
Bazedoxifene-5-glucuronide-d4 serves several scientific purposes:
The versatility of bazedoxifene-5-glucuronide-d4 makes it an invaluable tool in both clinical research and therapeutic applications aimed at managing hormonal conditions .
Bazedoxifene undergoes extensive glucuronidation as its primary metabolic pathway, forming two major monoglucuronides: Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide (B5G). The deuterated analog Bazedoxifene-5-glucuronide-d4 (B5G-d4) incorporates four deuterium atoms at specific molecular positions, creating a stable isotopologue. In human studies, B5G constitutes the predominant circulating metabolite, with plasma concentrations ~10-fold higher than the parent drug [3] [8]. B5G-d4 serves as a critical tracer in quantitative mass spectrometry assays due to:
Table 1: Tracer Applications of Bazedoxifene-5-glucuronide-d4
Application Context | Advantage of Deuterated Tracer | Research Utility |
---|---|---|
Pharmacokinetic Assays | Corrects for extraction variability | Quantifies B5G in plasma/feces with >95% accuracy |
Enterohepatic Recirculation | Tracks biliary-excreted B5G reabsorption | Confirms fecal excretion as primary elimination route (85%) [3] |
First-Pass Metabolism Studies | Isolates intestinal vs. hepatic glucuronidation | Reveals intestinal UGTs contribute >50% to B5G formation [1] |
B5G formation is catalyzed by UDP-glucuronosyltransferases (UGTs), with marked isoform selectivity. In vitro studies using human microsomes identify UGT1A1, UGT1A8, and UGT1A10 as the principal isoforms responsible for B5G biosynthesis [1] [4]. Key kinetic parameters include:
Table 2: Enzymatic Kinetics of Bazedoxifene-5-glucuronide Formation
Enzyme Source | Km (µM) | Vmax (nmol/min·mg) | Tissue Dominance | Impact of UGT1A1*28 |
---|---|---|---|---|
UGT1A1 (Liver) | 5.1–33.1 | 0.8–2.9 | Low (Minor pathway) | 7–10-fold ↓ clearance in 28/28 |
UGT1A8 (Intestine) | 2.5–11.1 | 0.1–1.2 | High | Not quantified |
UGT1A10 (Intestine) | Similar to UGT1A8 | Similar to UGT1A8 | High | Minimal data |
Duodenal Microsomes | 8.7 ± 1.2 | 0.9 ± 0.2 | Moderate | N/A |
Deuterium labeling at strategic positions (e.g., benzylic or α-carbon sites) enhances the metabolic stability of B5G-d4 relative to its endogenous counterpart:
Significant species differences exist in B5G formation and disposition, limiting the extrapolation of preclinical data to humans:
Table 3: Interspecies Comparison of Bazedoxifene-5-glucuronide Metabolism
Parameter | Human | Rat | Mouse |
---|---|---|---|
Primary UGT Isoforms | 1A1 (Liver), 1A8/10 (Gut) | UGT1A5, UGT2B1 | UGT1A1, UGT2B35 |
B5G % of Total Metabolites | 40–50% (Plasma) | 15–20% (Plasma) | 10–15% (Plasma) |
Fecal Excretion of BZA-related Material | 84.7% | 65.2% | 58.9% |
B5G Hydrolysis Rate in Colon | High (Bacterial β-glucuronidase) | Moderate | Low |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6